1-(2-Bromobenzenesulfonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine

Analytical Chemistry Medicinal Chemistry Quality Control

Select this 2-bromo pyrrolidine-benzenesulfonamide to complete your halogen-scanning series. The ortho-bromine provides a built-in anomalous scatterer (f'' ≈ 1.3 e⁻ at Cu Kα) for SAD/MAD phasing—a capability absent in the chloro and des-halogeno analogs. It also delivers a unique ¹:¹ ⁷⁹Br:⁸¹Br MS doublet for metabolite tracking and a C–Br handle for Suzuki-Miyaura or Buchwald-Hartwig elaboration. Ideal for SAR, crystallography, and library synthesis.

Molecular Formula C18H18BrNO3S
Molecular Weight 408.31
CAS No. 2097857-85-5
Cat. No. B2517430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Bromobenzenesulfonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine
CAS2097857-85-5
Molecular FormulaC18H18BrNO3S
Molecular Weight408.31
Structural Identifiers
SMILESC1CN(CC1C2=CC3=C(C=C2)OCC3)S(=O)(=O)C4=CC=CC=C4Br
InChIInChI=1S/C18H18BrNO3S/c19-16-3-1-2-4-18(16)24(21,22)20-9-7-15(12-20)13-5-6-17-14(11-13)8-10-23-17/h1-6,11,15H,7-10,12H2
InChIKeyFCQGOURSICYDFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Bromobenzenesulfonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine (CAS 2097857-85-5): A Halogenated Pyrrolidine-Benzenesulfonamide Research Probe


1-(2-Bromobenzenesulfonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine is a synthetic, multi-functionalized chemical probe featuring a pyrrolidine core simultaneously substituted with a 2-bromobenzenesulfonyl group and a 2,3-dihydro-1-benzofuran-5-yl moiety [1]. With a molecular formula of C18H18BrNO3S and a molecular weight of 408.3 g/mol, it belongs to the pyrrolidine-benzenesulfonamide class—a scaffold recently investigated for carbonic anhydrase (CA) and acetylcholinesterase (AChE) inhibition, as well as antimicrobial activity [2][3]. The compound's computed XLogP3 of 3.6 and topological polar surface area (TPSA) of 55 Ų place it within drug-like chemical space, while the presence of the ortho-bromine atom on the benzenesulfonyl ring introduces distinct physicochemical and potential crystallographic properties that differentiate it from its chloro and unsubstituted analogs [1].

Why 1-(2-Bromobenzenesulfonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine Cannot Be Simply Exchanged with In-Class Analogs


Within the 3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine sulfonamide series, the nature of the halogen substituent on the benzenesulfonyl ring is not interchangeable without consequence. The ortho-bromine atom introduces a unique combination of steric bulk (van der Waals radius: Br 1.85 Å vs. Cl 1.75 Å), polarizability, and leaving-group potential that differs fundamentally from the chloro or unsubstituted variants [1][2]. These differences can alter target binding modes, metabolic stability, and the compound's utility as a synthetic intermediate. Furthermore, the heavy bromine atom confers a distinct anomalous scattering signal, making this compound uniquely suited as a potential heavy-atom derivative for experimental X-ray crystallographic phasing—a capability absent in the chloro and des-halogeno analogs [3]. Researchers selecting among this compound series for structure-activity relationship (SAR) studies, crystallography, or medicinal chemistry campaigns must therefore evaluate each halogen variant on its own physicochemical and functional merits, as detailed in the quantitative evidence below.

Quantitative Differentiation Evidence for 1-(2-Bromobenzenesulfonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine (CAS 2097857-85-5)


Molecular Weight and Exact Mass Differentiation: 2-Bromo vs. 2-Chloro Analog for LC-MS and Purification Workflows

The 2-bromo analog (target compound) exhibits a molecular weight of 408.3 g/mol and a monoisotopic exact mass of 407.01908 Da, compared to 363.9 g/mol and 363.06959 Da for the 2-chloro analog (CAS 2097883-68-4) [1][2]. This mass difference of 44.4 Da (monoisotopic Δ = 43.94949 Da) arises from the replacement of chlorine (atomic mass ~35.5) with bromine (atomic mass ~79.9). The characteristic ¹:¹ isotopic doublet pattern of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) provides a distinct mass spectrometric signature that is readily distinguishable from the ³:¹ pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), enabling unambiguous identification in complex reaction mixtures [3].

Analytical Chemistry Medicinal Chemistry Quality Control

Lipophilicity Comparison: XLogP3 Parity with Differentiated Halogen Bond Donor Potential for Target Engagement

Both the 2-bromo (target) and 2-chloro analogs share an identical computed XLogP3 of 3.6 and TPSA of 55 Ų [1][2]. However, bromine's greater polarizability (Br: 3.05 ų vs. Cl: 2.18 ų) and its capacity to act as a stronger halogen bond donor (σ-hole depth for C–Br is greater than for C–Cl) can result in differential binding interactions with Lewis-basic sites in protein targets, such as backbone carbonyl oxygens or π-systems, without altering global lipophilicity [3]. This means the bromo analog may achieve distinct target binding geometries while maintaining identical partition coefficient-driven membrane permeability compared to the chloro series.

Medicinal Chemistry Drug Design ADME

Enzyme Inhibition Potential: Class-Level Carbonic Anhydrase and Acetylcholinesterase Activity of Pyrrolidine-Benzenesulfonamides

The broader pyrrolidine-benzenesulfonamide class, as reported by Poyraz et al. (2024), demonstrated potent inhibition of human carbonic anhydrase isoforms and acetylcholinesterase. The most potent compound in that study, 3b, achieved Ki values of 17.61 ± 3.58 nM against hCA I and 5.14 ± 0.61 nM against hCA II, while compounds 6a and 6b showed AChE Ki values of 22.34 ± 4.53 nM and 27.21 ± 3.96 nM, respectively, compared to the reference inhibitor tacrine [1]. The target compound (CAS 2097857-85-5) shares the core pyrrolidine-benzenesulfonamide scaffold and the dihydrobenzofuran moiety—features implicated in favorable docking interactions with both CA and AChE active sites—but bears a distinct 2-bromobenzenesulfonyl substituent. Direct, compound-specific activity data for CAS 2097857-85-5 have not been identified in published literature as of the search date. Consequently, its activity in these assays can be hypothesized based on scaffold conservation but has not been experimentally verified. Researchers are advised to conduct comparative head-to-head profiling against the published leads.

Enzyme Inhibition Carbonic Anhydrase Acetylcholinesterase Alzheimer's Disease

X-ray Crystallographic Phasing Utility: Bromine as an Anomalous Scatterer for Experimental Phasing

Bromine's K absorption edge (λ = 0.92 Å, E = 13.47 keV) lies within the tunable range of standard synchrotron beamlines, producing a significant anomalous scattering signal (f'' ≈ 1.3 electrons at Cu Kα; higher at optimized wavelengths) suitable for single-wavelength anomalous dispersion (SAD) or multi-wavelength anomalous dispersion (MAD) phasing [1]. By contrast, the chlorine atom in the 2-chloro analog exhibits a much weaker anomalous signal (f'' for Cl at Cu Kα ≈ 0.7 electrons) and its K edge (4.40 Å, 2.82 keV) is inaccessible on most macromolecular crystallography beamlines, precluding effective experimental phasing. The presence of a single bromine atom in the target compound thus provides a built-in anomalous scattering center for de novo structure determination of protein-ligand complexes without the need for additional heavy-atom soaking or selenomethionine incorporation [2].

Structural Biology X-ray Crystallography SAD/MAD Phasing

Antimicrobial Activity Context: Moderate Antitubercular Activity of Class Representatives

In the Poyraz et al. (2024) study, pyrrolidine-benzenesulfonamide compounds 6a–6c exhibited moderate antituberculosis activity against M. tuberculosis with a MIC value of 15.62 μg/ml, while antibacterial and antifungal activities against standard strains were weaker, with MIC values ranging from 500 to 62.5 μg/ml [1]. The target compound (CAS 2097857-85-5) has not been independently assessed in antimicrobial assays. However, the presence of both the sulfonamide warhead—known to inhibit bacterial dihydropteroate synthase—and the dihydrobenzofuran moiety—a scaffold associated with membrane penetration in mycobacterial species—suggests potential for evaluation in this indication space [2]. Direct comparative MIC data for the 2-bromo analog vs. the 2-chloro and unsubstituted analogs are not available.

Antimicrobial Antituberculosis Mycobacterium tuberculosis

Recommended Application Scenarios for 1-(2-Bromobenzenesulfonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine (CAS 2097857-85-5) Based on Quantitative Evidence


Structure-Activity Relationship (SAR) Halogen Scanning in Carbonic Anhydrase or AChE Inhibitor Programs

This compound serves as the bromine-containing member of a halogen-scanning series (—H, —F, —Cl, —Br, —I) on the 2-position of the benzenesulfonyl ring. Given the class-level enzyme inhibition evidence for pyrrolidine-benzenesulfonamides (hCA I Ki ~17.6 nM, hCA II Ki ~5.1 nM for lead compound 3b; AChE Ki ~22–27 nM for leads 6a/6b), this probe enables systematic evaluation of halogen size, polarizability, and leaving-group ability on target potency and selectivity [1]. In combination with the unsubstituted analog (CAS 2097890-41-8) and the 2-chloro analog (CAS 2097883-68-4), the 2-bromo variant completes the halogen series and allows researchers to correlate halogen physicochemical parameters (volume, σ-hole depth, lipophilicity) with biological activity endpoints.

Protein-Ligand Co-Crystallography with Experimental Phasing via Bromine SAD/MAD

The single bromine atom provides a built-in anomalous scatterer for experimental X-ray crystallographic phasing (f'' ≈ 1.3 e⁻ at Cu Kα), an advantage not available with the chloro or unsubstituted analogs [2]. Structural biology groups can employ this compound in co-crystallization trials with purified protein targets (e.g., hCA I/II, AChE) and, if diffraction-quality crystals are obtained, perform SAD or MAD phasing without the need for additional heavy-atom derivatization. This capability is particularly valuable for determining the binding mode of the dihydrobenzofuran-pyrrolidine scaffold in novel target proteins where no homologous structures exist, accelerating structure-guided optimization cycles [3].

LC-MS/MS Method Development and Metabolite Identification Using Distinctive Bromine Isotopic Signature

The characteristic ¹:¹ ⁷⁹Br:⁸¹Br doublet provides a unique mass spectrometric fingerprint that facilitates the development of highly selective multiple reaction monitoring (MRM) transitions for quantification in complex biological matrices [4]. During in vitro metabolism studies or pharmacokinetic profiling, the bromine isotopic pattern enables confident discrimination of parent compound and bromine-containing metabolites from isobaric interferences—a capability that the 3:1 chlorine pattern of the chloro analog provides with lower specificity. This feature is particularly advantageous in liver microsomal or hepatocyte stability assays where endogenous matrix components may otherwise confound detection.

Synthetic Intermediate for Further Derivatization via Bromine-Directed Cross-Coupling Reactions

The ortho-bromine on the benzenesulfonyl ring serves as a reactive handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, or Ullmann-type couplings) [5]. This enables the elaboration of the compound into more complex analogs, such as biaryl or amino-substituted derivatives, for expanded SAR exploration. The 2-bromo position is strategically distinct from the 4-bromo isomer, offering ortho-directing effects that can facilitate regioselective functionalization. Researchers engaged in library synthesis or late-stage diversification will find this compound a versatile building block that combines the biological relevance of the dihydrobenzofuran-pyrrolidine core with synthetic tractability via C–Br bond functionalization.

Quote Request

Request a Quote for 1-(2-Bromobenzenesulfonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.